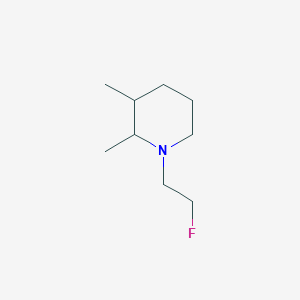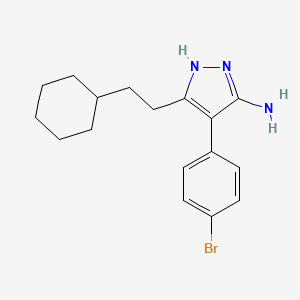![molecular formula C8H15N B13193093 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)
1,5-Dimethyl-6-azabicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-6-azabicyclo[320]heptane is a bicyclic compound containing a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II). The reaction typically starts with the preparation of bromoacetyl bromide, which is then reacted with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is further reacted with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
1,5-Dimethyl-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Alkylated or acylated derivatives.
科学研究应用
1,5-Dimethyl-6-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,5-Dimethyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
6-Aminopenicillanic acid: A bicyclic compound with a sulfur atom and an amino group, commonly used as a precursor in the synthesis of penicillin antibiotics.
Uniqueness
1,5-Dimethyl-6-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H15N |
|---|---|
分子量 |
125.21 g/mol |
IUPAC 名称 |
1,5-dimethyl-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H15N/c1-7-4-3-5-8(7,2)9-6-7/h9H,3-6H2,1-2H3 |
InChI 键 |
GWNPAJMRAAWKNQ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC1(NC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


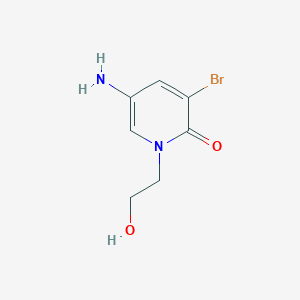
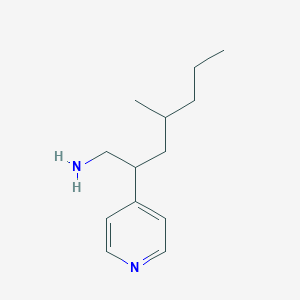

![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)

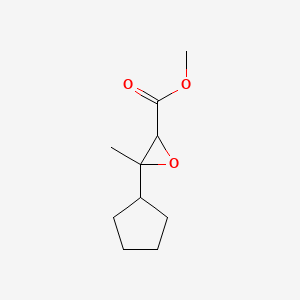

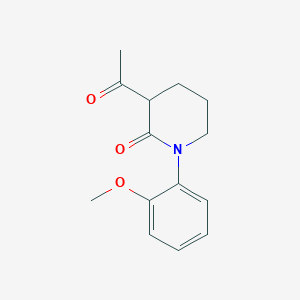
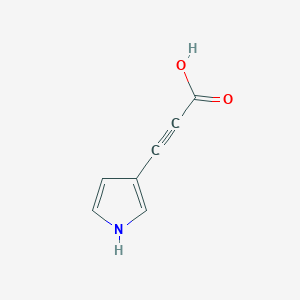
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
